molecular formula C14H9Cl3O2 B1454308 3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-37-6

3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1454308
CAS No.: 1160260-37-6
M. Wt: 315.6 g/mol
InChI Key: IGVFRMOXJNICFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[(2,4-dichlorophenyl)methoxy]benzoyl chloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a benzoyl chloride moiety substituted at the 3-position with a methoxy group that connects to a 2,4-dichlorophenyl ring system through a methylene bridge. The structural representation reveals a complex aromatic system where the primary benzoyl chloride ring serves as the core structure, with the dichlorobenzyl substituent attached via an ether linkage.

The molecular structure demonstrates significant electronic and steric characteristics due to the positioning of chlorine atoms on the benzyl ring. The 2,4-dichloro substitution pattern creates an electron-withdrawing environment that influences the reactivity of both the ether linkage and the acyl chloride functional group. The three-dimensional conformation of the molecule allows for specific spatial arrangements that affect its chemical behavior and potential applications in synthetic chemistry.

Chemical structure analysis indicates that the compound exists as a stable entity under appropriate storage conditions, with the acyl chloride group representing the most reactive site for nucleophilic substitution reactions. The aromatic rings provide structural rigidity while the ether linkage introduces conformational flexibility that can influence molecular interactions and binding properties.

Molecular Formula and Weight Analysis

The molecular formula for 3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride is established as C₁₄H₉Cl₃O₂, representing a composition of fourteen carbon atoms, nine hydrogen atoms, three chlorine atoms, and two oxygen atoms. This molecular composition reflects the complex nature of the compound, incorporating multiple halogen substituents that significantly influence its physical and chemical properties.

Detailed molecular weight analysis reveals precise mass calculations from multiple authoritative sources. The average molecular weight is consistently reported as 315.58-315.59 grams per mole across different chemical databases. More specifically, the monoisotopic mass has been determined to be 313.966813 daltons, providing high-precision mass spectrometric identification capabilities. These weight measurements are crucial for accurate stoichiometric calculations in synthetic applications and analytical method development.

Property Value Source
Molecular Formula C₁₄H₉Cl₃O₂
Average Molecular Weight 315.58-315.59 g/mol
Monoisotopic Mass 313.966813 Da
Heavy Atom Count 19 atoms Calculated
Chlorine Content 33.8% by mass Calculated

The molecular weight distribution analysis indicates that chlorine atoms contribute approximately 33.8% of the total molecular mass, emphasizing the significant halogen content that characterizes this compound. This high chlorine content influences the compound's lipophilicity, electronic properties, and potential biological activity profiles.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-5-4-10(13(16)7-11)8-19-12-3-1-2-9(6-12)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVFRMOXJNICFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride is a compound that has garnered attention in various fields of research, particularly for its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on a comprehensive review of current literature.

  • Molecular Formula : C14H9Cl3O2
  • Molecular Weight : 315.58 g/mol

Biological Activity Overview

The biological activity of this compound primarily includes antimicrobial and anti-inflammatory properties. Its structure, featuring multiple chlorine substituents, enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, analogs with chlorinated benzyl groups have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus5 µg/mL
This compoundEscherichia coli10 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The exact mechanism remains under investigation but may involve interactions with specific enzymes or receptors involved in inflammation.

The mechanism by which this compound exerts its effects is still being elucidated. However, preliminary studies suggest that it may act through:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
  • Receptor Modulation : It may interact with nuclear receptors involved in inflammation and immune response regulation.

Case Studies and Research Findings

  • Antiparasitic Activity : A study highlighted the structural similarity between this compound and other benzyloxyphenyl compounds that showed potent activity against Trypanosoma brucei, indicating potential for further exploration in antiparasitic drug development .
  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions due to its ability to modify amino acid residues within proteins .
  • Synthesis and Yield : In industrial applications, methods for synthesizing related compounds have shown promising yields (up to 67%) when utilizing optimized reaction conditions .

Scientific Research Applications

Organic Synthesis

3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride serves as a versatile reagent in organic synthesis. Its acyl chloride group allows it to act as an acylating agent, facilitating the formation of ketones and aldehydes with high yields. This property is particularly valuable in the synthesis of complex organic molecules.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. The presence of halogen substituents, such as chlorine, can enhance the biological activity of related compounds. Research indicates that similar benzoyl derivatives may exhibit antimicrobial and anticancer properties.

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against various microbial strains. The halogenated phenolic compounds often disrupt microbial cell membranes, leading to growth inhibition.
  • Anticancer Properties: Studies on benzoyl derivatives suggest cytotoxic effects against cancer cell lines. For instance, halogenated pyrazole derivatives have demonstrated significant activity against breast cancer cell lines like MCF-7 and MDA-MB-231.

Proteomics

In proteomics research, this compound is utilized as a derivatizing agent to modify proteins for analysis. The acyl chloride can react with amino acid residues in proteins, facilitating their identification through mass spectrometry. This application is crucial for understanding protein interactions and functions within biological systems.

Antimicrobial Activity

Research has indicated that halogenated compounds similar to this compound possess antimicrobial properties. For example:

Compound TypeActivityReference
Halogenated Phenolic CompoundsInhibition of microbial growth
Benzoyl DerivativesCytotoxic effects against cancer cells

Anticancer Properties

Studies on related compounds have shown promising results in terms of anticancer activity:

CompoundCancer Cell LineEffect
Halogenated Pyrazole DerivativesMCF-7Significant cytotoxicity
Halogenated Pyrazole DerivativesMDA-MB-231Significant cytotoxicity

These findings suggest that this compound could potentially exhibit similar properties due to structural similarities.

Proteomics Applications

In proteomics studies, the compound's ability to modify proteins has been highlighted:

ApplicationDescription
Protein MappingFacilitates detailed analysis through mass spectrometry
Functional AnalysisAids in understanding complex biological systems

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The electron-withdrawing 2,4-dichlorobenzyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (e.g., amines, alcohols).
  • Applications : Used in the synthesis of antifungal agents (e.g., isoconazole derivatives, as seen in ) and other bioactive molecules .

Comparison with Similar Compounds

The structural and functional attributes of 3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride are compared below with related benzoyl chloride derivatives.

Structural and Substituent Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzyl Group Position of Benzyloxy Group Key References
This compound C₁₄H₉Cl₂O₂ 295.13 2,4-dichloro 3-position of benzoyl
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 3-fluoro 2-position of benzoyl
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 2-chloro-6-fluoro 4-position of benzoyl
4-((3-Methylbenzyl)oxy)benzoyl chloride C₁₅H₁₃ClO₂ 260.72 3-methyl 4-position of benzoyl

Key Observations :

  • Electron Effects : The 2,4-dichloro substitution in the target compound introduces strong electron-withdrawing effects, increasing reactivity compared to electron-donating groups (e.g., methyl in ) .
  • Steric Influence : Bulky substituents (e.g., 2-chloro-6-fluoro in ) may reduce reaction rates in sterically hindered environments .

Reactivity Trends :

  • Electrophilicity : The target compound’s dichloro-substituted benzyl group increases electrophilicity, enabling faster amidation than methyl-substituted analogs .
  • Solubility : Fluorinated derivatives (e.g., ) exhibit improved solubility in polar aprotic solvents, aiding in reaction homogeneity .

Preparation Methods

Ether Formation: Nucleophilic Substitution

  • Reactants : 3-hydroxybenzoic acid and 2,4-dichlorobenzyl chloride
  • Base : Commonly pyridine, triethylamine, or potassium carbonate
  • Solvent : Anhydrous organic solvents such as dichloromethane or dimethylformamide (DMF)
  • Conditions :

    • The reaction is generally conducted under an inert atmosphere (nitrogen or argon) to avoid moisture and side reactions.
    • Temperature is maintained between ambient to 60°C to optimize reaction rate and minimize side reactions.
    • Reaction time ranges from several hours to overnight depending on scale and reactivity.
  • Mechanism : The phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by the base, generating a nucleophilic phenoxide ion that attacks the benzylic carbon of the 2,4-dichlorobenzyl chloride, displacing chloride and forming the ether linkage.

Conversion to Benzoyl Chloride

  • Reagents : Thionyl chloride (SOCl₂) is the reagent of choice for converting the carboxylic acid to the acid chloride.
  • Conditions :

    • The reaction is carried out under anhydrous conditions to prevent hydrolysis.
    • Temperature is controlled between 0–5°C initially to minimize side reactions, then allowed to warm to room temperature or reflux to complete the reaction.
    • Excess thionyl chloride is removed by distillation under reduced pressure after completion.
  • Alternative Reagents : Oxalyl chloride can also be used under similar conditions with catalytic DMF to activate the reagent.

Industrial Preparation of 2,4-Dichlorobenzoyl Chloride (Precursor Insight)

While direct literature on this compound is limited, extensive patent literature exists on the preparation of 2,4-dichlorobenzoyl chloride, a key precursor for the benzyl chloride moiety. This provides insight into industrially relevant methods:

Step Description Conditions Yield & Purity Notes
1. Chlorination of 2,4-dichlorotoluene Catalyzed by azobisisobutyronitrile (AIBN) at 95–105°C with controlled chlorine gas feed (200–1000 mL/min) 0.2–1% AIBN catalyst, 3–4 hours Crude 2,4-dichlorotrichlorobenzyl obtained Controlled addition of catalyst in batches minimizes side reactions
2. Hydrolysis of chlorinated intermediate Hydrolysis with water and ferric trichloride catalyst (0.02–0.1% mass), dropwise addition of water over 2–4 hours at 110–120°C Ferric trichloride catalyst used Crude 2,4-dichlorobenzoyl chloride Slow water addition controls reaction and purity
3. Purification Reduced pressure distillation at vacuum > -0.097 MPa, collecting fractions at ~50°C Final product purity >99%, yield ~90–95% High purity product suitable for further synthesis By-product HCl absorbed in water to produce hydrochloric acid

This method is notable for its simplicity, high yield, and minimal side reactions, making it suitable for industrial scale-up.

Summary Table of Preparation Parameters

Preparation Step Reagents & Catalysts Conditions Key Parameters Outcome
Ether formation 3-Hydroxybenzoic acid + 2,4-dichlorobenzyl chloride; base (pyridine/triethylamine) Anhydrous solvent, inert atmosphere, 25–60°C, 4–12 h Moisture-free, controlled temp 3-(2,4-Dichlorobenzyl)oxybenzoic acid intermediate
Acid chloride formation Thionyl chloride or oxalyl chloride (+ catalytic DMF) 0–5°C initial, then RT or reflux; anhydrous Strict moisture control, inert atmosphere This compound
2,4-Dichlorobenzoyl chloride synthesis (precursor) 2,4-Dichlorotoluene + Cl₂ + AIBN catalyst; hydrolysis with FeCl₃ Chlorination at 95–105°C; hydrolysis at 110–120°C; reduced pressure distillation Catalyst 0.2–1%; water dropwise 2–4 h; vacuum > -0.097 MPa High purity 2,4-dichlorobenzoyl chloride, yield ~90%

Research Findings and Notes

  • Catalyst Use : Azobisisobutyronitrile (AIBN) is effective in catalyzing the chlorination of 2,4-dichlorotoluene, enabling high selectivity and yield. Ferric trichloride acts as an efficient catalyst in the hydrolysis step.

  • Reaction Monitoring : Gas chromatography (GC) is routinely used to monitor reaction progress and endpoint determination, targeting residual chlorinated intermediates below 0.05% to ensure purity.

  • Environmental and Economic Considerations : The described methods emphasize low raw material cost, energy efficiency, and minimal waste generation, making them industrially attractive.

  • Purification : Reduced pressure distillation is critical to isolate the benzoyl chloride product with high purity, removing volatile impurities and residual reagents.

  • Moisture Sensitivity : Benzoyl chloride derivatives are highly sensitive to moisture, requiring strict anhydrous conditions throughout synthesis and handling to prevent hydrolysis.

Q & A

Q. What are the recommended methods for synthesizing 3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride in laboratory settings?

A practical approach involves coupling 2,4-dichlorobenzyl alcohol with 3-hydroxybenzoyl chloride under nucleophilic aromatic substitution conditions. Key steps include:

  • Alkylation : React 2,4-dichlorobenzyl bromide (or chloride) with 3-hydroxybenzoic acid derivatives in the presence of a base (e.g., K₂CO₃) to form the ether linkage .
  • Chlorination : Convert the intermediate carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Purification : Employ fractional distillation or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted starting materials or over-chlorinated derivatives .

Q. What safety protocols should be followed when handling this compound in research laboratories?

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Respirators with organic vapor cartridges are recommended in poorly ventilated areas .
  • Storage : Store in a cool, dry place away from moisture and oxidizing agents. Use airtight containers to prevent hydrolysis, which generates corrosive HCl gas .
  • First Aid : In case of skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, flush with saline solution and seek medical attention .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm the presence of the dichlorobenzyl group (δ 4.8–5.2 ppm for the –O–CH₂– signal) and acyl chloride carbonyl (δ 170–175 ppm in 13C^{13}C-NMR). IR spectroscopy can verify the C=O stretch (~1770 cm⁻¹) .
  • Purity Assessment : Quantify impurities via GC-MS or HPLC with UV detection. Compare retention times against commercial standards (if available) .
  • Elemental Analysis : Validate the Cl content (theoretical ~28%) using combustion analysis .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields when synthesizing derivatives of this compound under varying catalytic conditions?

  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., from 70% to 85%) by using microwave irradiation (600 W, 5–10 min) to accelerate the coupling step .
  • Catalyst Screening : Test Lewis acids like ZnCl₂ or AlCl₃ to enhance electrophilic aromatic substitution efficiency. Optimize solvent polarity (e.g., dichloromethane vs. toluene) to stabilize intermediates .
  • By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HCl, preventing side reactions such as hydrolysis or dimerization .

Q. How can contradictory data in spectroscopic analysis of acyl chloride intermediates be resolved during the synthesis of this compound?

  • Cross-Validation : Combine multiple techniques (e.g., 1H^1H-NMR, 19F^{19}F-NMR, and HRMS) to resolve overlapping signals caused by chlorinated aromatic protons. For example, NOESY can distinguish between ortho/para substituents .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare them with experimental NMR data .
  • Controlled Hydrolysis : Convert a sample of the acyl chloride to the corresponding carboxylic acid and re-analyze. The absence of the carbonyl chloride peak in IR confirms successful derivatization .

Q. What methodologies are employed to investigate the pharmacological potential of this compound in drug discovery pipelines?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing Cl with F or methyl groups) and screen for bioactivity against target enzymes (e.g., kinases) .
  • In Vitro Assays : Evaluate cytotoxicity and selectivity using cell lines (e.g., HEK293 or HepG2). Measure IC₅₀ values for lead compounds in dose-response studies .
  • Molecular Docking : Simulate binding interactions with proteins (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.